molecular formula C8H8N2O2 B11919365 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 89976-77-2

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11919365
CAS No.: 89976-77-2
M. Wt: 164.16 g/mol
InChI Key: WSWSTROMZJWKHZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphatidylinositol-3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Properties

CAS No.

89976-77-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12)

InChI Key

WSWSTROMZJWKHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

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